
6,6'-Dibromo-1,1'-di(n-octyl)isoindigo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo is a synthetic organic compound with the molecular formula C32H40Br2N2O2. It is characterized by its orange to dark red powder or crystalline appearance . This compound is part of the isoindigo family, which is known for its applications in organic electronics and materials science.
Preparation Methods
The synthesis of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo typically involves the bromination of 1,1’-di(n-octyl)isoindigo. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6,6’ positions . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions to form larger conjugated systems, which are useful in materials science.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic materials due to its excellent electronic properties.
Materials Science: The compound is employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Biological Studies:
Mechanism of Action
The mechanism of action of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system play a crucial role in its electronic properties, making it an effective component in organic electronic devices. The molecular targets and pathways involved depend on the specific application, such as charge transport in semiconductors or interaction with biological molecules in medical research .
Comparison with Similar Compounds
6,6’-Dibromo-1,1’-di(n-octyl)isoindigo can be compared with other isoindigo derivatives, such as:
6,6’-Dibromoisoindigo: Lacks the n-octyl groups, which affects its solubility and electronic properties.
1,1’-Di(n-octyl)isoindigo: Lacks the bromine atoms, resulting in different reactivity and applications.
Pyrazine-fused isoindigo: A novel electron acceptor used in polymer solar cells, showcasing different electronic properties.
The uniqueness of 6,6’-Dibromo-1,1’-di(n-octyl)isoindigo lies in its combination of bromine atoms and n-octyl groups, which enhance its solubility, reactivity, and electronic properties, making it a versatile compound in various scientific fields.
Properties
Molecular Formula |
C32H40Br2N2O2 |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
(3Z)-6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one |
InChI |
InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3/b30-29- |
InChI Key |
MLSKVFFBSGZTFD-FLWNBWAVSA-N |
Isomeric SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)/C(=C/3\C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



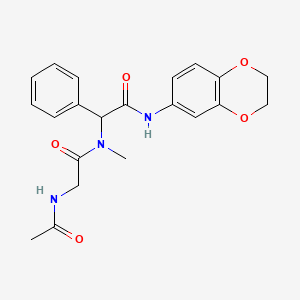
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)
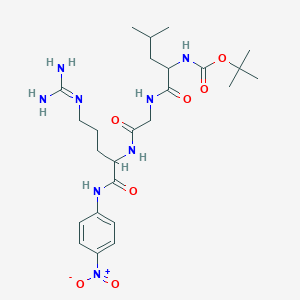
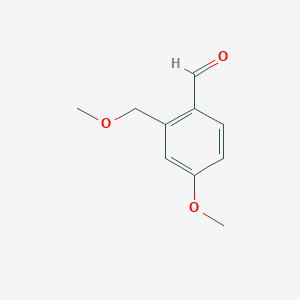

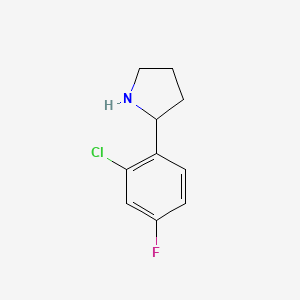
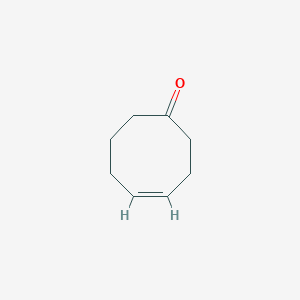


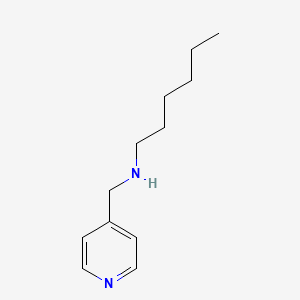

![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)
